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Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole

Cat. No.: B094393 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-5-
phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials

science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers,

scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of 3-Methyl-5-phenylisoxazole provide detailed

information about its atomic framework.

¹H NMR Data
The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.76 – 7.70 m 2H ArH

7.46 – 7.37 m 3H ArH

6.33 s 1H isoxazole-H

2.33 s 3H CH₃

Data recorded in CDCl₃ at 400 MHz.[1]

¹³C NMR Data
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

169.4 C=N (isoxazole)

160.2 C-O (isoxazole)

129.8 Ar-C

128.7 Ar-C

127.4 Ar-C

125.5 Ar-C

100.0 C-H (isoxazole)

11.40 CH₃

Data recorded in CDCl₃ at 100 MHz.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The characteristic IR absorptions for the isoxazole ring system

are presented below.
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Wavenumber (cm⁻¹) Assignment

~1612-1643 C=N stretching

~1250-1276 C-N stretching

~1110-1168 N-O stretching

~1068 C-O stretching

Characteristic absorption ranges for isoxazole derivatives.[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular weight of 3-Methyl-5-phenylisoxazole is 159.18 g/mol .[4]

GC-MS Fragmentation Data
The gas chromatography-mass spectrometry data reveals the following major fragments:

m/z Relative Intensity

105 Top Peak

159 2nd Highest

77 3rd Highest

Data obtained from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of 3-Methyl-5-
phenylisoxazole in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer
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operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample like 3-Methyl-5-phenylisoxazole, the KBr pellet technique is common.[5] A

small amount of the sample is mixed and ground with dry potassium bromide (KBr) powder.

This mixture is then pressed under high pressure to form a thin, transparent pellet, through

which the IR beam is passed.

Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a

volatile organic solvent is injected into the GC, where it is vaporized and separated from any

impurities. The separated compound then enters the mass spectrometer, where it is ionized,

typically by electron impact (EI). The resulting ions are separated based on their mass-to-

charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Integration of
Spectroscopic Data

Structure Confirmation

Click to download full resolution via product page

A general workflow for the spectroscopic analysis of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-5-phenylisoxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094393#spectroscopic-data-of-3-methyl-5-
phenylisoxazole-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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